Indicine hydrochloride
Overview
Description
Indicine hydrochloride is a naturally occurring alkaloid derived from plants of the genus Heliotropium. It is a pyrrolizidine alkaloid, which is known for its bioactive properties. This compound is often used as a reference substance in high-performance liquid chromatography (HPLC) due to its high purity and well-defined chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indicine hydrochloride typically involves the extraction of the alkaloid from plant sources, followed by purification and conversion to its hydrochloride salt. The extraction process often includes the use of organic solvents to isolate the alkaloid, which is then purified using chromatographic techniques. The final step involves the reaction of the purified alkaloid with hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the cultivation of Heliotropium plants, extraction of the alkaloid, and subsequent purification and conversion to the hydrochloride salt. Advanced chromatographic techniques are employed to ensure the high purity required for HPLC standards .
Chemical Reactions Analysis
Types of Reactions: Indicine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indicine N-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed:
Oxidation: Indicine N-oxide.
Reduction: Reduced forms of indicine.
Substitution: Various substituted pyrrolizidine derivatives.
Scientific Research Applications
Indicine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in HPLC for the analysis of pyrrolizidine alkaloids.
Biology: Studied for its bioactive properties and potential therapeutic effects.
Medicine: Investigated for its potential use in treating certain medical conditions due to its bioactivity.
Industry: Employed in the quality control of herbal products and dietary supplements
Mechanism of Action
The mechanism of action of indicine hydrochloride involves its interaction with cellular components. As a pyrrolizidine alkaloid, it can form adducts with DNA and proteins, leading to cytotoxic effects. This interaction disrupts cellular processes and can induce cell death. The molecular targets include DNA and various enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Indicine N-oxide: An oxidized form of indicine hydrochloride with similar bioactive properties.
Europine hydrochloride: Another pyrrolizidine alkaloid with comparable chemical structure and properties.
Intermedine N-oxide: A related compound with similar applications in HPLC.
Uniqueness: this compound is unique due to its specific chemical structure and high purity, making it an ideal reference standard for HPLC. Its well-defined bioactive properties also distinguish it from other similar compounds .
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5.ClH/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16;/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3;1H/t10-,12+,13+,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOMIMCFYJPYAD-PLHSDILMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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